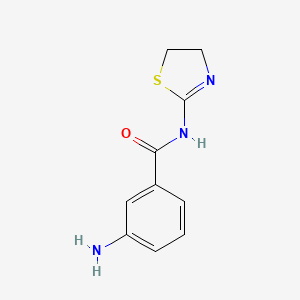

3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is a compound that features a benzamide moiety linked to a thiazole ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide moiety. One common method involves the reaction of 2-aminothiazole with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Acylation Reactions

The primary amine group (-NH₂) on the benzamide undergoes acylation with acid chlorides or anhydrides. For example:

-

Reaction with benzoyl chloride : Forms N-benzoyl derivatives under basic conditions (e.g., pyridine or NaHCO₃). This reaction preserves the thiazole ring while introducing acyl groups.

-

Reaction with acetic anhydride : Produces acetylated derivatives at the amine site, confirmed by IR spectroscopy (disappearance of NH₂ stretching at ~3300 cm⁻¹ and appearance of C=O at ~1680 cm⁻¹).

Conditions : Room temperature, inert solvent (e.g., THF or DMF), 1–2 hours.

Cyclization and Ring Formation

The thiazole ring participates in cyclization reactions to form polycyclic systems:

-

Microwave-assisted cyclization : Reacting with α-chloroglycinates under microwave irradiation (80°C, 2–3 minutes) yields fused thiazole-oxazole systems .

-

Formation of Schiff bases : The amine group condenses with aldehydes (e.g., benzaldehyde) to form imine linkages, enabling access to tricyclic structures .

Example :

This compound+RCHOEtOH, ΔSchiff base derivative[9]

Nucleophilic Substitution

The thiazole sulfur and nitrogen atoms act as nucleophilic sites:

-

Reaction with sulfonamides : Forms sulfonamide-linked derivatives when treated with sulfathiazole or sulfadiazine in glacial acetic acid (reflux, 18–22 hours) .

-

Halogenation : Electrophilic bromination at the thiazole ring’s C-5 position occurs using N-bromosuccinimide (NBS) in CCl₄.

Key product :

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| Sulfathiazole | Sulfonamide-thiazole hybrid | Acetic acid, 100°C | 85–92% |

| N-Bromosuccinimide (NBS) | 5-Bromo-thiazole derivative | CCl₄, 25°C, 4 hours | 78% |

Suzuki-Miyaura Cross-Coupling

The thiazole ring’s aromatic system enables palladium-catalyzed cross-coupling:

-

Reaction with arylboronic acids : Forms biaryl systems using Pd(PPh₃)₄ as a catalyst in DMF/H₂O (80°C, 12 hours).

Example :

Thiazole-Br+PhB(OH)2Pd(PPh₃)₄Thiazole-Ph[2]

Condensation with Heterocycles

The amine group participates in heterocycle-forming reactions:

-

With 1,3,5-triazine derivatives : Forms triazine-thiazole hybrids under microwave irradiation (DMF, 100°C, 10 minutes) .

-

With thioureas : Produces thiadiazole derivatives in ethanol with K₂CO₃ as a base .

Notable example :

-

Condensation with 2-phenylacetyl isothiocyanate yields thiourea intermediates, which cyclize to benzimidazole-thiazole hybrids .

Oxidation and Reduction

-

Oxidation : The dihydrothiazole ring is oxidized to a fully aromatic thiazole using MnO₂ or DDQ.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering its electronic properties.

Applications De Recherche Scientifique

Anticancer Activity

Thiazole derivatives, including 3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, have shown promising anticancer properties. Several studies have demonstrated the capability of thiazole-containing compounds to inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazoles to interact with cellular targets involved in cell proliferation and apoptosis. For instance, modifications on the thiazole ring can significantly enhance biological activity by optimizing interactions with these targets .

-

Case Studies :

- A study reported that thiazole derivatives exhibited selective cytotoxicity against human glioblastoma and melanoma cells, with some compounds demonstrating IC50 values as low as 10–30 µM .

- Another research highlighted the synthesis of novel thiazole analogues that showed high selectivity against A549 lung adenocarcinoma cells, indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. Thiazoles are recognized for their broad-spectrum activity against bacteria and fungi.

- Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For example, compounds derived from the thiazole structure displayed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Some derivatives have shown efficacy against fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Anticonvulsant Effects

Research indicates that certain thiazole derivatives exhibit anticonvulsant properties. In animal models, compounds related to this compound have been tested for their effectiveness in preventing seizures.

- Experimental Findings : In studies using picrotoxin-induced seizure models, some thiazole derivatives displayed significant anticonvulsant activity, suggesting their potential for further development as therapeutic agents in epilepsy treatment .

Anti-inflammatory Properties

Thiazoles are also being investigated for their anti-inflammatory effects. The structural features of compounds like this compound contribute to their ability to modulate inflammatory pathways.

- Research Insights : Some studies have indicated that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives. Variations in substituents on the thiazole ring can lead to significant changes in biological activity.

| Compound | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Anticancer | 10–30 | Glioblastoma |

| Compound B | Antibacterial | <32 | E. coli |

| Compound C | Antifungal | 24 | C. albicans |

Mécanisme D'action

The mechanism of action of 3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The benzamide moiety can also interact with proteins, potentially modulating their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-aminothiazole: A precursor in the synthesis of 3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide.

Benzamide: Shares the benzamide moiety but lacks the thiazole ring.

Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

This compound is unique due to its combined thiazole and benzamide structures, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Activité Biologique

3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is a compound characterized by a benzamide moiety linked to a thiazole ring. This structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been evaluated for various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has shown growth inhibition against several human cancer cell lines with IC50 values generally below 5 μM. For instance, studies have reported that this compound effectively inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. Notably, it exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria are often reported in the range of 50–100 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The thiazole ring plays a crucial role in enhancing its interaction with biological targets. Modifications in the substituents on the benzamide or thiazole moieties can significantly affect its potency and selectivity .

| Compound | Activity Type | IC50/MIC (µg/mL) | Target |

|---|---|---|---|

| This compound | Anticancer | < 5 | Various cancer cell lines |

| This compound | Antimicrobial | 50–100 | S. aureus, E. coli |

The molecular mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Gene Expression Modulation : It can alter the expression of genes associated with apoptosis and cell cycle regulation.

- Cell Signaling Pathways : Interference with signaling pathways such as MAPK/ERK or PI3K/Akt may also contribute to its anticancer effects .

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The compound was found to induce apoptosis in HeLa cells through caspase activation and mitochondrial pathway engagement .

Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of this compound against clinical isolates of S. aureus and E. coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics .

Propriétés

IUPAC Name |

3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-3,6H,4-5,11H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHENYKIFOTYEDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.